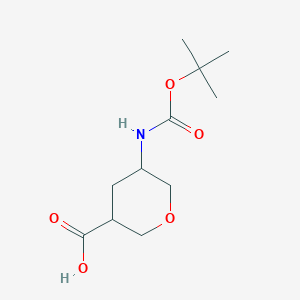![molecular formula C15H15ClN2 B8011443 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine](/img/structure/B8011443.png)
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine is a heterocyclic compound with the molecular formula C15H15ClN2. It is characterized by a naphthyridine core structure, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or photophysical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine include other naphthyridine derivatives such as:
- 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine
- 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[1,6]naphthyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-benzyl-7-chloro-3,4-dihydro-1H-2,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-8-14-11-18(7-6-13(14)9-17-15)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQXPHLGVMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=NC=C21)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)
![tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B8011369.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)

![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)





